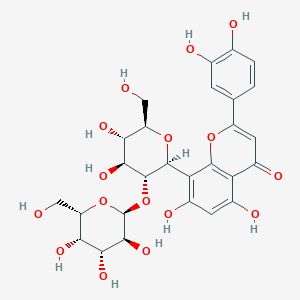

2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 102594479 is a natural product found in Trollius with data available.

Activité Biologique

2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, commonly referred to as 2"-O-beta-L-galactopyranosylorientin , is a flavonoid glycoside with significant biological activity. Its structure features multiple hydroxyl groups and glycosidic linkages, which contribute to its diverse pharmacological properties. This article reviews the compound's biological activities, focusing on its anti-inflammatory, antioxidant, and potential antidiabetic effects.

The chemical properties of 2"-O-beta-L-galactopyranosylorientin are crucial for understanding its biological activity. The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C27H30O16 |

| Molecular Weight | 610.52 g/mol |

| Melting Point | 218-220 °C |

| Solubility | Soluble in DMSO; sparingly soluble in methanol |

| pKa | 6.19 ± 0.40 (Predicted) |

Anti-inflammatory Effects

Research indicates that 2"-O-beta-L-galactopyranosylorientin exhibits notable anti-inflammatory properties. In a study using RAW 264.7 macrophages, the compound significantly decreased the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) when induced by lipopolysaccharide (LPS) . This suggests its potential use in managing inflammatory diseases.

Antioxidant Activity

Flavonoids are known for their antioxidant capabilities, and 2"-O-beta-L-galactopyranosylorientin is no exception. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have demonstrated that flavonoids can balance reactive oxygen species (ROS) levels, contributing to cellular protection against oxidative damage .

Antidiabetic Potential

The antidiabetic effects of this compound have been explored in various studies. It has shown promise in enhancing glucose uptake and improving insulin sensitivity in vitro. For instance, compounds similar to 2"-O-beta-L-galactopyranosylorientin have been linked to the inhibition of α-amylase and α-glucosidase enzymes, which play critical roles in carbohydrate metabolism . These findings suggest that it may help manage blood sugar levels effectively.

Case Studies and Research Findings

Several studies have focused on the biological activity of flavonoids similar to or including 2"-O-beta-L-galactopyranosylorientin:

- Inflammation Reduction : A study reported that treatment with flavonoids reduced LPS-induced inflammation markers in macrophages, indicating a potential therapeutic role for inflammatory diseases .

- Antioxidant Studies : Research highlighted that flavonoids exhibit significant antioxidant activity through various mechanisms, including radical scavenging and metal chelation .

- Antidiabetic Mechanisms : In vitro studies indicated that certain flavonoids could enhance glucose uptake in liver cells and inhibit key enzymes involved in glucose metabolism, suggesting a pathway for diabetes management .

Propriétés

IUPAC Name |

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFHNKJGBCSLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.